molecular formula C16H18N2O4 B13917810 Phthalimidinoglutarimide-C3-OH

Phthalimidinoglutarimide-C3-OH

Cat. No.: B13917810
M. Wt: 302.32 g/mol
InChI Key: DPUMEYPSNQXPID-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-OH is a synthetic glutarimide-based compound designed for targeted protein degradation research. This molecule functions as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN), a component of the CRL4CRBN complex. Its core structure, featuring a glutarimide moiety, is essential for binding within the hydrophobic tri-tryptophan pocket of CRBN, a mechanism well-established for related immunomodulatory drugs (IMiDs) and CRBN E3 ligase modulators (CELMoDs) . The primary research application of this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs) and as a potential molecular glue degrader. By conjugating the C3-hydroxyalkyl handle to a ligand for a protein of interest (POI), researchers can create bifunctional molecules that recruit the POI to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This strategy offers a powerful chemical tool for knocking down specific proteins to study their function in disease models, particularly in oncology and immunology . The structural flexibility of the C3-hydroxyalkyl linker is critical for optimizing the orientation and distance between the E3 ligase and the target protein to form a productive ternary complex, thereby inducing efficient degradation . Key Research Applications: • As a CRBN-binding moiety for the synthesis of novel PROTACs. • Investigation as a molecular glue for targeted protein degradation. • Studying the structure-activity relationships of cereblon-binding molecules. • Exploration of novel therapeutic pathways in cancer and other diseases. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-[7-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H18N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,2,4,6-9H2,(H,17,20,21)

InChI Key

DPUMEYPSNQXPID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCO

Origin of Product

United States

Synthetic Strategies for Phthalimidinoglutarimide C3 Oh and Its Derivatives

Methodologies for Phthalimidinoglutarimide Core Synthesis

The core structure of Phthalimidinoglutarimide-C3-OH consists of a phthalimidine (or isoindolinone) moiety fused to a glutarimide (B196013) ring. researchgate.netnih.gov The synthesis of this core is foundational and draws from established methods used for creating thalidomide (B1683933) analogs like lenalidomide (B1683929) and pomalidomide. researchgate.netmdpi.com

Formation of the Phthalimidine Moiety

The phthalimidine (isoindolinone) portion of the molecule is typically synthesized from derivatives of phthalic acid or related precursors. japsonline.compharmainfo.in A common and straightforward method involves the condensation of phthalic anhydride (B1165640) with a primary amine. japsonline.compharmainfo.insphinxsai.com The mechanism begins with a nucleophilic attack by the amino group on one of the anhydride's carbonyl carbons. japsonline.compierpalab.com This is followed by a ring-closing step to form the stable, five-membered imide ring. japsonline.compierpalab.com

Alternative starting materials include 2-methyl benzoic acid methyl esters, which can undergo bromination with N-bromosuccinamide (NBS) to create a reactive benzyl (B1604629) bromide intermediate, facilitating subsequent condensation reactions. mdpi.comsioc-journal.cn

Construction of the Glutarimide Structure

The glutarimide (piperidine-2,6-dione) ring is a critical component for binding to the CRBN E3 ligase. wikipedia.org Its synthesis can be achieved through several routes. A prevalent method starts with L-glutamine, which can be cyclized to form 3-aminopiperidine-2,6-dione (B110489) hydrochloride. mdpi.comsioc-journal.cn This intermediate serves as the amine source for condensation with the phthalic anhydride derivative or its equivalent to form the complete core structure. mdpi.comsioc-journal.cn

Another approach involves the dehydration of the monoamide of glutaric acid at high temperatures (220–225°C), which results in the formation of the glutarimide ring. orgsyn.org The non-enzymatic deamidation of glutamine residues can also proceed through a cyclic glutarimide intermediate. researchgate.netescholarship.org

Functionalization at the C3 Position: Introduction of Hydroxyl Group

The introduction of a hydroxyl (-OH) group at the C3 position of the glutarimide ring is a key functionalization that can modulate binding affinity and degradation efficacy. This modification creates the "this compound" entity. The stereochemistry at this position is often crucial for effective protein degradation.

Synthetic strategies to introduce this hydroxyl group can be challenging due to the chemical properties of the glutarimide ring, including its susceptibility to hydrolysis. acs.org The synthesis of such hydroxylated derivatives often involves multi-step sequences. One approach is to start with a precursor that already contains the desired hydroxyl group or a group that can be readily converted to a hydroxyl group. For instance, Baylis–Hillman alcohols can be used as starting materials in multi-component reactions to build the piperidine-2,6-dione ring with existing functionality. thieme-connect.com

Linker Integration and Conjugation Strategies (e.g., PEGylated Analogues)

This compound typically serves as an "anchor" that binds to an E3 ligase. nih.gov To function as a protein degrader, it must be connected via a chemical linker to a "warhead" ligand that binds to a protein of interest (POI). frontiersin.orgnih.gov The linker's length, composition, and attachment point are critical factors that influence the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule. nih.govnih.gov

Chemical Reactions for Polyethylene Glycol (PEG) Conjugation

Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and ability to modulate the solubility and pharmacokinetic properties of the resulting conjugate. biochempeg.comnih.govekb.eg The process of covalently attaching PEG chains is known as PEGylation. nih.govekb.eg

For small molecules like this compound, PEGylation involves activating the terminal hydroxyl group of a PEG chain to make it reactive towards a functional group on the anchor molecule. biochempeg.comnih.gov Common activation methods include converting the hydroxyl to a more reactive group like a tosylate, mesylate, or an N-hydroxysuccinimide (NHS) ester. nih.gov The activated PEG can then be coupled to the anchor, often through the formation of stable ether or amide bonds. researchgate.netpharmtech.com

Table 1: Common Functional Groups for PEGylation

Functional Group on MoleculeActivated PEG ReagentResulting Linkage
Amine (-NH2)PEG-NHS EsterAmide
Hydroxyl (-OH)PEG-Tosylate/MesylateEther
Thiol (-SH)PEG-MaleimideThioether
Carboxylic Acid (-COOH)PEG-Amine (with coupling agent)Amide

Coupling Methods for Ligand Attachment to Linker

The final step in assembling a PROTAC is the coupling of the warhead-linker moiety to the E3 ligase anchor (or vice-versa). musechem.com This is a critical convergent step in the synthesis. researchgate.net

Several robust coupling reactions are employed for this purpose:

Amide Bond Formation: This is one of the most common strategies, where a carboxylic acid on one component is coupled with an amine on the other using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide). frontiersin.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction used to form a stable triazole linkage between an alkyne-functionalized component and an azide-functionalized one. nih.govmusechem.comacs.org This method offers high yields and is tolerant of a wide range of functional groups. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide) and the Buchwald-Hartwig amination (forming a carbon-nitrogen bond) are also utilized to connect the linker to the aromatic core of the phthalimidine. frontiersin.orgresearchgate.net

The choice of coupling method depends on the functional groups present on the linker and the ligands, as well as the desired chemical properties of the final PROTAC. musechem.com

Table 2: Comparison of Common Coupling Reactions in PROTAC Synthesis

Coupling ReactionReactantsKey Reagents/CatalystsAdvantages
Amide CouplingCarboxylic Acid + AmineHATU, HOBt, EDCI, DCCForms stable amide bond, many reagents available.
Click Chemistry (CuAAC)Alkyne + AzideCu(I) catalyst (e.g., CuSO4/Sodium Ascorbate)High efficiency, high yield, biocompatible conditions. nih.gov
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePalladium catalyst, Copper co-catalystForms stable C-C bond, useful for aryl connections. frontiersin.org
Buchwald-Hartwig AminationAryl Halide + AminePalladium catalyst, Ligand (e.g., phosphine-based)Forms C-N bonds, versatile for aromatic systems. researchgate.net

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound and its analogs is a significant challenge in medicinal and organic chemistry. The core of this challenge lies in controlling the stereochemistry at the C3 position of the glutarimide ring, which is a chiral center. This center is notoriously prone to racemization under physiological conditions and during various synthetic manipulations, particularly when an electron-deficient substituent is attached to the glutarimide nitrogen, a common feature in immunomodulatory drugs. nih.govtandfonline.com Consequently, the development of robust stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds to investigate their specific biological activities. Strategies to achieve this have focused on several key approaches, including the use of chiral starting materials, asymmetric catalysis, and the synthesis of configurationally stable analogs.

A significant hurdle in these syntheses is the potential for epimerization at the alpha-stereocenter of the glutarimide moiety. nih.gov Traditional methods, such as the late-stage cyclization of L-glutamine derivatives, can suffer from erosion of stereochemical integrity due to the harsh acidic conditions required. nih.gov To circumvent this, researchers have developed innovative strategies that either preserve or create the desired stereochemistry with high fidelity.

Catalyst-Controlled Asymmetric Synthesis

One of the most powerful strategies involves the use of chiral catalysts to induce asymmetry. This approach creates new stereocenters with a high degree of enantioselectivity.

Rhodium-catalyzed reactions have been effectively employed for the late-stage, stereoretentive modification of glutarimide derivatives. nih.gov For instance, vinyl-substituted glutarimides can undergo enantioselective cyclopropanation reactions with high levels of stereoretention, enabling the creation of diverse sets of stereoisomeric analogs with complete stereocontrol. nih.gov These reactions are conducted under mild conditions, which is advantageous for preserving the integrity of the sensitive glutarimide stereocenter. nih.gov

N-Heterocyclic Carbene (NHC) catalysis represents another effective method for the enantioselective synthesis of functionalized glutarimides. researchgate.net A formal [3+3] annulation between enals and substituted malonamides, catalyzed by a chiral NHC, can produce trans-3,4-disubstituted glutarimides in a single step with excellent enantioselectivity. researchgate.net This method constructs the glutarimide ring while simultaneously setting the stereochemistry.

The table below summarizes representative results from an NHC-catalyzed enantioselective synthesis of glutarimide derivatives. researchgate.net

EntryEnalMalonamideYield (%)Enantiomeric Excess (ee %)
1CinnamaldehydeN,N'-Dibenzylmalonamide8595
2(E)-3-(4-Chlorophenyl)acrylaldehydeN,N'-Dibenzylmalonamide8296
3(E)-3-(4-Nitrophenyl)acrylaldehydeN,N'-Dibenzylmalonamide7894
4CinnamaldehydeN,N'-Diallylmalonamide8893

Synthesis of Configurationally Stable Analogs

An alternative and highly effective strategy to prevent racemization is to synthesize analogs that are inherently configurationally stable. This is typically achieved by introducing substituents onto the glutarimide ring, which sterically hinder the epimerization process.

Substitution at the C4 position of the glutarimide ring is a conceptually novel approach to lock the stereochemistry at C3. acs.org Epimerization at the C3 stereogenic carbon would force the C3 and C4 substituents into a conformationally unfavorable cis relationship, which is energetically disfavored. acs.org This strategy has been successfully used to prepare 4-methyl and 4-phenyl substituted thalidomide analogs that demonstrate significant conformational stability. acs.orgacs.org The synthesis often starts from pyroglutamic acids with a specific stereochemistry, which, through a process involving complete epimerization at the α-stereogenic center during the formation of an N-phthaloyl anhydride intermediate, leads to the desired, stable trans-product. acs.orgacs.org

The following table details the stereochemically complete transformation of pyroglutamic acids into conformationally stable 4-substituted thalidomide analogs. acs.org

Starting MaterialIntermediateFinal ProductStereochemical Outcome
(2R,3R)-7a (pyroglutamic acid)(2S,3R)-9a (N-phthaloyl anhydride)(3S,4R)-3a (4-methyl-thalidomide)Complete epimerization at α-center
(2R,3S)-7b (pyroglutamic acid)(2S,3S)-9b (N-phthaloyl anhydride)(3S,4S)-3b (4-phenyl-thalidomide)Complete epimerization at α-center

Similarly, introducing a fluorine atom at the C3 position can also yield non-racemizable analogs that are structurally very similar to the parent compound. bohrium.com The synthesis of (R)- and (S)-3-fluorothalidomides has been achieved, providing valuable tools for studying the biological effects of individual enantiomers without the complication of in vivo racemization. bohrium.com

Chiral Pool Synthesis

The use of readily available, enantiomerically pure starting materials, a strategy known as chiral pool synthesis, is another cornerstone of stereoselective synthesis. ethz.ch For glutarimide derivatives, amino acids such as glutamic acid are common chiral precursors. For example, the first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides, which corresponds to a this compound structure, was accomplished starting from the appropriate enantiomer of a glutamic acid derivative. researchgate.net This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

Molecular Mechanism of Action and Target Engagement of Phthalimidinoglutarimide C3 Oh

Binding Interactions with E3 Ubiquitin Ligases, Specifically Cereblon (CRBN)

Phthalimidinoglutarimide-C3-OH, like other immunomodulatory drugs (IMiDs), directly targets Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govnih.gov This binding is the critical initiating event for the compound's downstream effects. nih.gov The interaction is highly specific and stereoselective, primarily mediated by the glutarimide (B196013) moiety of the compound. researchgate.netnih.gov

Structural Basis of Ligand-CRBN Association

The structural basis for the association between ligands like this compound and CRBN has been extensively studied through X-ray crystallography of related compounds. The glutarimide ring of the molecule fits snugly into a specific binding pocket on the thalidomide-binding domain (TBD) of CRBN. nih.gov This pocket is notably characterized by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-Trp pocket". nih.govresearchgate.net

The glutarimide moiety is essential for this interaction, forming critical hydrogen bonds and van der Waals contacts with the CRBN TBD. nih.govresearchgate.net The phthalimide (B116566) portion of the molecule remains more exposed to the solvent, allowing it to mediate interactions with other proteins. nih.govresearchgate.net The hydroxyl group on the C3 linker of this compound, similar to the 5-hydroxythalidomide (B1239145) analog, does not disrupt the core binding to the CRBN pocket but can influence interactions with neosubstrates. nih.gov

Interacting MoietyCRBN Residue(s)Type of InteractionReference
Glutarimide RingW380, W386, W400Van der Waals Contacts nih.gov
Glutarimide CarbonylsH380, W382 (backbone)Hydrogen Bonds researchgate.net
Phthalimide GroupSolvent ExposedMediates Neosubstrate Binding nih.govresearchgate.net

Biophysical Characterization of Binding Affinity

Biophysical studies have confirmed the specific and high-affinity binding of IMiD compounds to CRBN. Techniques such as competitive elution assays and thermal denaturation assays have been employed to characterize this interaction. nih.govresearchgate.net Studies on thalidomide (B1683933), the parent compound, have shown that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netnih.gov This stereospecificity is a key feature of the interaction. The intact glutarimide ring is indispensable for binding; modifications that remove a carbonyl group or add bulky substituents to the C4 position of the ring result in a loss of CRBN binding. researchgate.net The development of engineered CRBN constructs, such as CRBNmidi, has further enabled detailed biophysical characterization, confirming that the protein transitions from an 'open' to a 'closed' conformation upon ligand binding. nih.govresearchgate.net

Modulation of the Cullin-RING Ligase 4 – Cereblon (CRL4CRBN) Ubiquitin Ligase Complex

The binding of this compound to CRBN induces a conformational change that allosterically modulates the entire CRL4CRBN E3 ubiquitin ligase complex. nih.gov This event transforms the ligase's activity, turning the compound-CRBN interface into a new binding surface for proteins not normally recognized by CRL4CRBN. nih.gov

Recruitment of Neosubstrates for Ubiquitination

The primary mechanism of action for this compound is the recruitment of "neosubstrates" to the CRL4CRBN complex. nih.gov By acting as a "molecular glue," the compound bridges an interaction between CRBN and specific proteins, leading to their polyubiquitination and subsequent degradation by the proteasome. nih.gov

The specificity of which neosubstrates are recruited is determined by the chemical structure of the molecular glue and the surface it creates upon binding to CRBN. For IMiD compounds, the primary targets are often zinc finger-containing transcription factors. nih.govnih.gov For instance, the solvent-exposed part of the bound ligand, in conjunction with the CRBN surface, forms a composite interface that is recognized by specific degrons on the neosubstrate, such as the C2H2 zinc finger domains of proteins like SALL4 and Ikaros (IKZF1). nih.govnih.gov The direct interaction between the CRBN-ligand complex and the β-hairpin loop of the neosubstrate's zinc finger is critical for this recruitment, leading to precise substrate degradation. nih.gov

Elucidation of Downstream Cellular Pathways Influenced by this compound

The targeted degradation of neosubstrates by the this compound-bound CRL4CRBN complex triggers significant changes in downstream cellular signaling pathways. The degradation of key transcription factors, such as Ikaros and Aiolos (IKZF3), is a well-established consequence of IMiD activity. nih.gov This leads to potent anti-proliferative and immunomodulatory effects, particularly in hematological cancers like multiple myeloma. nih.gov The degradation of these master regulators alters the expression of numerous downstream genes, including those involved in cell cycle progression, apoptosis, and immune cell function, thereby underpinning the therapeutic effects of this class of compounds. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Phthalimidinoglutarimide C3 Oh Analogues

Influence of Phthalimidinoglutarimide Core Modifications on Activity

The phthalimide (B116566) and glutarimide (B196013) rings form the core of Phthalimidinoglutarimide-C3-OH and its analogues, such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. ucl.ac.uk Modifications to this core structure have been extensively explored to enhance therapeutic properties and reduce adverse effects.

The phthalimide group, a hydrophobic moiety, helps molecules cross biological membranes. researchgate.net Research has shown that substitutions on the phthalimide ring can significantly alter biological activity. For instance, the introduction of an amino group at the 4-position of the phthalimide ring in thalidomide led to the development of lenalidomide and pomalidomide, which exhibit enhanced immunomodulatory and anti-cancer effects. ucl.ac.uk

Modifications of the glutarimide ring also play a critical role. The chirality at the C3 position of the glutarimide ring is a key determinant of the biological activity and toxicity of these compounds. ucl.ac.uk

Below is a table summarizing the effects of various modifications to the phthalimidinoglutarimide core:

Modification LocationType of ModificationEffect on ActivityReference Compound(s)
Phthalimide RingAddition of an amino group at the 4-positionEnhanced immunomodulatory and anti-cancer activityLenalidomide, Pomalidomide
Phthalimide RingSubstitution with various groupsCan modulate anti-inflammatory, antimicrobial, and antitumor activities. ucl.ac.ukVarious N-substituted phthalimides
Glutarimide RingStereochemistry at C3-positionCrucial for differential binding to target proteins and subsequent biological outcomes. ucl.ac.ukThalidomide enantiomers
Glutarimide RingOpening of the ringGenerally leads to a loss of the specific antiproliferative and immunomodulatory activities.N/A

These findings underscore the importance of the intact phthalimidinoglutarimide core and highlight how strategic modifications can fine-tune the pharmacological profile of this class of compounds.

Impact of the C3-Hydroxyl Moiety on Target Binding and Functional Outcome

The hydroxyl group at the C3 position of the glutarimide ring is a critical feature for the biological activity of certain analogues. This moiety can participate in hydrogen bonding interactions within the binding pocket of target proteins, significantly influencing binding affinity and the subsequent functional outcome.

For instance, in the context of cereblon (CRBN) binding, a key event for the immunomodulatory and anti-cancer effects of related molecules, the C3-hydroxyl group can form important hydrogen bonds with amino acid residues in the binding site. The stereochemistry of this hydroxyl group is also crucial, as different enantiomers can adopt distinct orientations within the binding pocket, leading to differential interactions and activities. researchgate.net

The presence and orientation of the C3-hydroxyl group can influence:

Binding Affinity: Formation of hydrogen bonds with the target protein can significantly increase the binding affinity.

Target Selectivity: The specific geometry of the hydroxyl group and its interactions can contribute to the selective binding to certain proteins over others.

Functional Activity: The precise positioning of the molecule within the binding site, guided by the hydroxyl group, can determine whether the compound acts as an agonist, antagonist, or degrader of the target protein.

Role of Linker Length and Composition (e.g., PEG Chains) in Bridging Ligand Function

In the context of proteolysis-targeting chimeras (PROTACs), where a phthalimidinoglutarimide-based ligand for an E3 ligase is connected via a linker to a ligand for a target protein, the linker's characteristics are paramount. explorationpub.com The linker bridges the two ligands, facilitating the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the target. explorationpub.com

The length and composition of the linker are critical for several reasons: explorationpub.comnih.gov

Ternary Complex Formation: The linker must be of an optimal length to allow for the simultaneous binding of both ligands to their respective proteins without steric hindrance. nih.gov Linkers that are too short or too long can prevent the formation of a stable and productive ternary complex. nih.gov

Binding Cooperativity: The linker itself can engage in specific interactions within the ternary complex, contributing to the stability and cooperativity of binding. explorationpub.com

Studies have shown that even subtle changes in linker length or composition can have a profound impact on the efficiency of target degradation. explorationpub.com The optimal linker is often determined empirically for each specific target and ligand pair. explorationpub.comnih.gov

Linker CharacteristicImpact on Bridging Ligand Function
Length Affects the ability to form a stable ternary complex; optimal length is crucial for degradation efficiency. nih.govnih.gov
Composition (e.g., Alkyl vs. PEG) Influences solubility, cell permeability, and metabolic stability. explorationpub.com PEG chains can improve hydrophilicity. explorationpub.com
Rigidity More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, can reduce conformational flexibility and may lead to more favorable pharmacological properties. nih.gov
Attachment Points The points at which the linker is attached to the two ligands must be optimized for productive ternary complex formation. explorationpub.com

Stereochemical Contributions to Biological Activity

Stereochemistry plays a pivotal role in the biological activity of phthalimidinoglutarimide analogues. mdpi.com The chiral center at the C3 position of the glutarimide ring results in two enantiomers, (R) and (S), which can exhibit markedly different pharmacological and toxicological profiles. ucl.ac.ukresearchgate.net

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as proteins and enzymes. mdpi.com For example, the two enantiomers of thalidomide are known to interconvert under physiological conditions and have different therapeutic and toxic effects. ucl.ac.uk

The significance of stereochemistry extends to:

Target Binding: One enantiomer may bind with significantly higher affinity to a target protein than the other due to a more favorable stereochemical fit within the binding site. researchgate.net

Enzyme Metabolism: Enzymes can metabolize enantiomers at different rates, leading to variations in their pharmacokinetic profiles.

Off-Target Effects: One enantiomer may be responsible for the desired therapeutic effects, while the other may contribute to unwanted side effects or toxicity. ucl.ac.uk

Therefore, the stereochemical configuration is a critical consideration in the design and development of this compound analogues to maximize therapeutic efficacy and minimize adverse effects. mdpi.com

Computational Approaches for SAR/SMR Elucidation

Computational methods are indispensable tools for understanding the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of drug candidates. researchgate.net These approaches allow for the prediction of molecular properties and interactions, guiding the rational design of more potent and selective compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand and its protein target at an atomic level. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein. dovepress.com It is used to screen virtual libraries of compounds, identify potential binding modes, and estimate the binding affinity. mdpi.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. openmedicinalchemistryjournal.comfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. nih.govmdpi.com By simulating the movements of atoms, MD can assess the stability of the binding pose predicted by docking, explore conformational changes in both the protein and the ligand upon binding, and provide a more accurate estimation of binding free energies. researchgate.netuzh.chnottingham.ac.uk

These simulations are instrumental in:

Refining the binding poses of ligands. mdpi.com

Understanding the structural basis of ligand recognition and selectivity. uzh.ch

Predicting the impact of structural modifications on binding affinity and dynamics. nih.gov

Guiding the design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net

In QSAR studies, molecular descriptors, which are numerical representations of the chemical and physical properties of molecules, are correlated with their experimentally determined biological activity. researchgate.netnih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds. cir-safety.orgprotoqsar.comnih.gov

Key aspects of QSAR modeling include:

Descriptor Calculation: A wide range of descriptors can be calculated, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are used to build the QSAR model. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. cir-safety.orgnih.gov

QSAR models for phthalimidinoglutarimide analogues can help to:

Identify the key structural features that influence activity.

Predict the biological activity of novel analogues before their synthesis.

Prioritize compounds for further experimental investigation. nih.gov

The integration of these computational approaches provides a powerful platform for the systematic exploration of the SAR and SMR of this compound analogues, accelerating the discovery and optimization of new therapeutic agents.

Pharmacophore Development for Novel Ligand Design

The design of novel ligands based on the this compound scaffold is intrinsically linked to understanding the key molecular features required for interaction with the target protein, cereblon (CRBN). Cereblon is a substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.gov The binding of phthalimidinoglutarimide analogues to CRBN is a critical initiating event for their biological activity, which involves the recruitment of specific proteins for ubiquitination and subsequent degradation. Therefore, the development of a robust pharmacophore model is essential for guiding the synthesis of new, more potent, and selective analogues.

A pharmacophore model for this class of compounds outlines the essential three-dimensional arrangement of chemical features necessary for optimal binding to the CRBN binding pocket. Research into thalidomide and its analogues has elucidated a general pharmacophore for CRBN binding, which is directly applicable to this compound and its derivatives. acs.orgnih.govmdpi.com

The core pharmacophoric features can be broken down into several key components:

The Glutarimide Ring: This moiety is considered the primary binding element to CRBN. nih.gov The imide group within the glutarimide ring is crucial as it forms three key hydrogen bonds with the amino acid residues in the CRBN binding pocket. mdpi.com Specifically, the imide hydrogen acts as a hydrogen bond donor, while the two carbonyl oxygens act as hydrogen bond acceptors.

The Phthalimide Ring: While the glutarimide ring is buried within a hydrophobic pocket of CRBN, the phthalimide ring is more solvent-exposed. mdpi.com This portion of the molecule is critical for interacting with and recruiting specific neosubstrates for degradation. Modifications on this ring system are a major determinant of the resulting analogue's substrate specificity. researchgate.net The aromatic nature of the phthalimide ring also contributes to binding through potential π-π stacking interactions.

The Linker (C3-OH group): In the context of this compound, the C3-hydroxypropyl group serves as a linker. This component's length, rigidity, and chemical nature can significantly influence the positioning of the entire molecule within the binding site and its ability to engage with both CRBN and the target protein to be degraded. The hydroxyl (-OH) group can also participate in additional hydrogen bonding interactions, further stabilizing the complex.

Based on these findings, a generalized pharmacophore model for novel ligand design based on the this compound scaffold can be proposed. The key features of this model are summarized in the interactive table below.

Pharmacophore FeatureRole in BindingLocation on ScaffoldImportance for Activity
Hydrogen Bond DonorForms hydrogen bond with CRBNImide (N-H) of the glutarimide ringEssential
Hydrogen Bond Acceptor (x2)Forms hydrogen bonds with CRBNCarbonyls (C=O) of the glutarimide ringEssential
Hydrophobic RegionOccupies a hydrophobic pocket in CRBNAliphatic carbons of the glutarimide ringHigh
Aromatic RingContributes to binding and substrate recruitmentPhthalimide ringHigh
Linker with Functional GroupOrients the molecule and allows for further interactionsC3-OH groupModulatory

The development of novel ligands from this pharmacophore model involves several strategies. One approach is the modification of the phthalimide ring to alter substrate specificity. For instance, the addition of an amino group, as seen in lenalidomide and pomalidomide, has been shown to enhance the degradation of certain transcription factors. researchgate.netresearchgate.net Another strategy involves the modification of the linker. The C3-OH group in this compound can be replaced with other functional groups or extended to create Proteolysis Targeting Chimeras (PROTACs), where the phthalimidinoglutarimide moiety serves as the E3 ligase-binding element. nih.gov

Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can further refine this pharmacophore model. researchgate.net By correlating the 3D properties of a series of analogues with their biological activity, it is possible to create a more predictive model that can guide the design of new compounds with improved potency and selectivity. These models can help in optimizing the steric and electronic properties of the substituents on both the phthalimide and glutarimide rings to maximize the desired biological effect.

Preclinical Biological Investigations and Research Applications Excluding Human Clinical Data

In Vitro Cell-Based Assays for Target Engagement and Phenotypic Effects

In vitro studies have been fundamental in elucidating the mechanism of action and cellular consequences of phthalimide-based protein degraders.

The dose-dependent effects of phthalimide (B116566) conjugates have been characterized in various cancer cell lines. For instance, the phthalimide-conjugated BET bromodomain antagonist, dBET1, has demonstrated potent and specific degradation of BET proteins in human leukemia cell lines. The half-maximal degradation concentration (DC50) and the half-maximal effective concentration (EC50) for apoptosis are key parameters determined in these studies.

Interactive Data Table: Dose-Response of dBET1 in MV4;11 Human Leukemia Cells

ParameterValueDescription
DC50 (BRD4) 1.8 nMConcentration for 50% degradation of BRD4 protein.
EC50 (Apoptosis) 50 nMConcentration for 50% induction of apoptosis.

This table is representative of the types of dose-response data generated for phthalimide-based degraders and is based on findings for the well-characterized compound dBET1.

A hallmark of phthalimide-based degraders is their ability to induce rapid and selective degradation of target proteins. Proteomic studies have been instrumental in confirming the high specificity of these compounds. For example, expression proteomics analysis of cells treated with dBET1 showed selective degradation of the BET family members BRD2, BRD3, and BRD4 out of over 7,400 proteins detected. nih.gov The degradation is typically rapid, with significant protein loss observed within hours of treatment. This targeted degradation is dependent on the presence of Cereblon, as demonstrated in CRBN-knockout cell lines where the degradation effect is abrogated. nih.gov

The degradation of target proteins by phthalimide conjugates leads to significant modulation of cellular pathways. In cancer cell lines, this often translates to anti-proliferative and pro-apoptotic effects. redalyc.org For instance, the degradation of BET bromodomains by dBET1 results in a more pronounced and rapid apoptotic response in primary human leukemic blasts compared to simple bromodomain inhibition. nih.govcumbria.ac.uk This highlights a key advantage of the degradation strategy over traditional inhibition, as it removes the entire protein scaffold, thereby disrupting both its bromodomain-dependent and -independent functions.

In Vivo Mechanistic Studies in Research Animal Models

In vivo studies in animal models are crucial for understanding the physiological effects and therapeutic potential of phthalimide-based degraders.

The identification of pharmacodynamic biomarkers is essential for assessing the in vivo activity of protein degraders. nih.gov In animal models treated with phthalimide conjugates, these biomarkers can include the levels of the target protein in tumor tissue or surrogate tissues, as well as downstream markers of pathway inhibition. For BET degraders, a key pharmacodynamic biomarker is the level of MYC protein, a critical downstream target of BET bromodomains.

Studies in animal models, such as human leukemia xenografts in mice, have demonstrated the in vivo efficacy of phthalimide-based degraders. nih.gov Treatment with compounds like dBET1 has been shown to lead to a significant reduction in the levels of target BET proteins within tumor tissues. This on-target activity is correlated with therapeutic outcomes, such as delayed leukemia progression. nih.gov These findings validate the chemical strategy of using phthalimide conjugation for controlling target protein stability in vivo. nih.gov

Interactive Data Table: In Vivo Target Modulation by a BET Degrader in a Xenograft Model

Animal ModelTissueTarget ProteinOutcome
Human Leukemia Xenograft (Mouse) TumorBRD4Significant reduction in protein levels.
Human Leukemia Xenograft (Mouse) TumorMYC (Downstream target)Significant reduction in protein levels.

This table illustrates the typical findings from in vivo studies of phthalimide-based BET degraders.

Utilization as a Research Tool in Chemical Biology

The phthalimidinoglutarimide chemical scaffold serves as a cornerstone in the development of sophisticated tools for chemical biology. Its inherent ability to bind to the E3 ubiquitin ligase Cereblon (CRBN) has been ingeniously exploited to manipulate cellular protein levels, thereby enabling researchers to probe the functions of specific proteins. This has been particularly impactful in the creation of Proteolysis Targeting Chimeras (PROTACs) and, to a lesser extent, in the design of specialized probes for identifying protein targets.

Development of PROTACs for Specific Protein Degradation in Research

The primary application of the phthalimidinoglutarimide moiety in a research context is as a building block for PROTACs. These heterobifunctional molecules are designed to induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, the phthalimidinoglutarimide core binds to CRBN), and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This strategy has been successfully employed to develop research tools for the targeted degradation of several proteins. Notable examples include the degradation of bromodomain and extraterminal (BET) proteins and the FK506 binding protein 12 (FKBP12).

Degradation of BET Proteins:

A significant breakthrough in the application of this technology was the development of dBET1, a PROTAC that targets BET family members, including BRD2, BRD3, and BRD4. dBET1 was synthesized by linking JQ1, a known inhibitor of BET bromodomains, to a derivative of thalidomide (B1683933). This design effectively recruits BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation. Research in the MV4;11 human leukemia cell line demonstrated that treatment with dBET1 resulted in the rapid and profound degradation of BRD4. The degradation of BRD4 was shown to be dependent on the proteasome and the activity of the NEDD8-activating enzyme (NAE), a key component of the cullin-RING ligase machinery.

PROTAC NameTarget ProteinTarget LigandE3 Ligase Ligand CoreLinkerKey Findings
dBET1 BRD4JQ1PhthalimideNot specifiedInduces rapid and potent degradation of BRD4 in cancer cell lines.

Degradation of FKBP12:

To demonstrate the broader applicability of this chemical strategy, researchers also developed PROTACs targeting the cytosolic protein FKBP12. By conjugating a ligand for FKBP12 to the phthalimide-based E3 ligase recruiter, they created dFKBP-1. This molecule was shown to potently and selectively degrade FKBP12 in a dose-dependent manner. The degradation was confirmed to be CRBN-dependent, as cells lacking CRBN were resistant to the effects of dFKBP-1. This work highlighted the modularity of the PROTAC approach, where the phthalimidinoglutarimide-C3-OH building block can be coupled to different targeting ligands to induce the degradation of various proteins of interest.

PROTAC NameTarget ProteinTarget LigandE3 Ligase Ligand CoreLinkerKey Findings
dFKBP-1 FKBP12SLFPhthalimideTwo chemical spacersAchieved over 80% reduction of FKBP12 at a concentration of 0.1 µM.

Affinity Probes and Chemical Tagging Applications for Target Identification

While the predominant use of the phthalimidinoglutarimide scaffold is in the creation of protein degraders, the core structure has also been adapted for the development of affinity probes and chemical tags. These tools are instrumental in identifying the cellular targets of small molecules and elucidating their mechanisms of action. By incorporating a reporter group, such as a fluorescent dye or a photoaffinity label, onto the phthalimidinoglutarimide core, researchers can visualize and capture its binding partners within the complex cellular environment.

Several studies have reported the development of thalidomide and lenalidomide-based probes for studying CRBN engagement and identifying new substrates. For instance, fluorescently labeled thalidomide analogues have been created to serve as high-affinity probes for CRBN in biochemical and cellular assays. These probes, such as BODIPY FL Thalidomide and Cy5-conjugated thalidomide, have been instrumental in characterizing the binding of different ligands to CRBN through techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Furthermore, photoaffinity labeling has been employed to covalently capture the binding partners of thalidomide analogues. The development of photolenalidomide (pLen), which incorporates a photo-reactive group and an enrichment handle, has enabled the identification of proteins that interact with the phthalimidinoglutarimide core in a light-dependent manner. In research using multiple myeloma cells, pLen successfully captured the known targets CRBN and IKZF1. This approach demonstrates the potential for using phthalimidinoglutarimide-based probes to discover novel protein interactions that may or may not lead to degradation.

These examples underscore the versatility of the phthalimidinoglutarimide scaffold as a research tool. Beyond its role in inducing protein degradation, its ability to be chemically modified allows for the creation of sophisticated probes that aid in the fundamental understanding of protein-ligand interactions and target identification.

Advanced Analytical and Biophysical Methodologies for Characterization

Spectroscopic and Chromatographic Techniques for Compound Purity and Characterization

Before investigating the biological activity of Phthalimidinoglutarimide-C3-OH, it is imperative to confirm its chemical identity, structure, and purity. Spectroscopic and chromatographic techniques are the cornerstones of this process, providing qualitative and quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for the structural elucidation of organic compounds. 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the presence of the phthalimidinoglutarimide core, the C3-hydroxyl linker, and their connectivity. diva-portal.org The chemical shifts, integration of proton signals, and coupling patterns allow for the unambiguous assignment of the compound's constitution. diva-portal.org

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of ionized molecules, which is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the compound's identity. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of the compound. documentsdelivered.com By separating the compound from potential impurities, starting materials, or side products, HPLC can quantify the purity level, often with detection by ultraviolet (UV) absorbance. documentsdelivered.comresearchgate.net A validated HPLC method typically demonstrates a purity level exceeding 95% for research-grade compounds.

These techniques are used in concert to ensure that the compound used in subsequent biological and biophysical assays is of known and high purity, which is essential for the reliability and reproducibility of experimental results.

Table 1: Summary of Analytical Techniques for Compound Characterization

Technique Purpose Information Obtained
NMR Spectroscopy Structural Elucidation Atomic connectivity, molecular structure, stereochemistry
Mass Spectrometry (MS) Molecular Weight Confirmation Mass-to-charge ratio, molecular formula (with HRMS)
HPLC Purity Assessment Percentage purity, detection of impurities

High-Throughput Screening Approaches for Ligand Discovery in Research Settings

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that interact with a biological target of interest. technologynetworks.comnih.gov In the context of this compound, which contains an E3 ligase ligand moiety, HTS could be employed to discover novel ligands for target proteins that could be chemically linked to it to form proteolysis-targeting chimeras (PROTACs).

The HTS process involves several key stages:

Assay Development : A robust and sensitive assay is designed to measure the interaction between the target protein and potential ligands. These are often cell-based or biochemical assays formatted for miniaturization. ewadirect.comjmu.edu

Automation and Miniaturization : To screen thousands or even millions of compounds, the process is automated using robotics for liquid handling and plate manipulation. technologynetworks.com Assays are typically performed in 384-well or 1536-well microplates to minimize reagent consumption. nih.govthermofisher.com

Library Screening : Large and diverse compound libraries are screened against the target. thermofisher.com

Data Analysis : Sophisticated software is used to analyze the large datasets generated, identifying compounds that produce a significant signal change, which are flagged as hits.

Fluorescence-based assays are commonly used in HTS due to their high sensitivity and adaptability. technologynetworks.com For instance, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay could be developed to screen for inhibitors of a protein-protein interaction, where hits would disrupt the FRET signal. johnshopkins.edu

Advanced Biophysical Techniques for Protein-Ligand Interaction Studies

Once a compound like this compound is confirmed to be pure, advanced biophysical methods are employed to characterize its interaction with its target protein (e.g., an E3 ligase like Cereblon) in detail. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. researchgate.netstm-journal.ru The method provides comprehensive data on binding kinetics and affinity. nih.gov

Principle : In a typical SPR experiment, one interacting partner (the "ligand," e.g., the target protein) is immobilized on a gold-plated sensor chip. researchgate.net The other partner (the "analyte," e.g., this compound) is flowed across the surface in a solution. youtube.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com

Data Output : The binding event is recorded in a sensorgram, which plots the response against time. From this data, key kinetic parameters can be determined:

Association rate constant (k_a) : The rate at which the complex forms.

Dissociation rate constant (k_d) : The rate at which the complex breaks apart.

Equilibrium dissociation constant (K_D) : A measure of binding affinity, calculated as k_d/k_a. A lower K_D value indicates a stronger binding interaction.

Table 2: Typical Kinetic and Affinity Parameters Obtained from SPR

Parameter Description Typical Units
k_a (on-rate) Rate of complex formation M⁻¹s⁻¹
k_d (off-rate) Rate of complex dissociation s⁻¹
K_D (affinity) Equilibrium dissociation constant M (e.g., nM, µM)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. nih.gov It acts as a "spectroscopic ruler" and is highly effective for studying binding events and conformational changes. nih.gov

Principle : For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm). nih.govrsc.org In a protein-ligand interaction study, the protein might be labeled with the donor and the ligand with the acceptor. When the ligand binds to the protein, the donor and acceptor are brought close together, allowing for non-radiative energy transfer from the excited donor to the acceptor. nih.gov

Data Output : This energy transfer results in a decrease (quenching) of the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. mdpi.com The efficiency of this transfer is inversely proportional to the sixth power of the distance between the fluorophores, making it highly sensitive to small changes in distance upon binding. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. vanderbilt.edu It is considered the gold standard for determining the thermodynamics of an interaction, as it measures binding affinity and the enthalpic and entropic contributions to the binding free energy in a single experiment. nih.goveuropeanpharmaceuticalreview.comtainstruments.com

Principle : In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the target protein. vanderbilt.edu The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) as the binding reaction occurs. vanderbilt.edunih.gov

Data Output : The resulting data provides a complete thermodynamic profile of the interaction. tainstruments.com

Table 3: Thermodynamic Parameters Determined by ITC

Parameter Description
Binding Affinity (K_A) The association constant of the binding reaction (1/K_D).
Enthalpy (ΔH) The heat change upon binding, reflecting changes in bonding. tainstruments.com
Entropy (ΔS) The change in disorder upon binding, reflecting changes in conformational freedom and solvent reorganization. tainstruments.com
Stoichiometry (n) The molar ratio of the ligand to the protein in the formed complex. tainstruments.com

The relationship between these parameters is described by the equation: ΔG = ΔH - TΔS = -RTln(K_A), where ΔG is the Gibbs free energy, R is the gas constant, and T is the absolute temperature.

While NMR is used for initial compound characterization, it is also an exceptionally powerful tool for investigating protein-ligand interactions at an atomic level. It can provide high-resolution structural information on the protein-ligand complex in solution. diva-portal.org

Principle and Application : Techniques like Chemical Shift Perturbation (CSP), also known as ligand-observed or protein-observed NMR, are used to map the binding interface. By comparing the NMR spectra of the free protein and the protein in the presence of the ligand, researchers can identify which specific amino acid residues are involved in the interaction (i.e., those whose chemical shifts are perturbed upon binding). For a full structural elucidation, more complex multi-dimensional NMR experiments are performed, often requiring isotopic labeling (e.g., ¹⁵N, ¹³C) of the protein. This data allows for the calculation of a high-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode and orientation of the ligand.

Mass Spectrometry-Based Proteomics for Target Identification

Mass spectrometry-based proteomics has emerged as an indispensable tool for the elucidation of the molecular targets of bioactive small molecules, including compounds like this compound. This compound belongs to a class of molecules known as molecular glues or serves as a building block for Proteolysis-Targeting Chimeras (PROTACs). These molecules function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The phthalimide (B116566) and glutarimide (B196013) moieties of this compound are structurally related to immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), which are known to bind to the Cereblon (CRBN) E3 ligase substrate receptor. Consequently, proteomic strategies are essential for identifying the specific proteins, often termed "neosubstrates," that are targeted for degradation upon the interaction of such compounds with CRBN.

The primary methodologies employed for this purpose are broadly categorized into affinity-based approaches and global quantitative proteomics.

Affinity Purification-Mass Spectrometry (AP-MS)

A prominent strategy for identifying direct binding partners of a small molecule is affinity purification coupled with mass spectrometry (AP-MS). thermofisher.com This technique relies on a modified version of the compound of interest, which is functionalized with an affinity tag (e.g., biotin) or a photo-reactive group (e.g., a diazirine for photo-affinity labeling).

In a typical AP-MS workflow for a compound like this compound:

A chemical probe is synthesized by attaching a linker with a biotin (B1667282) tag to the this compound molecule.

This probe is incubated with cell lysates or in live cells to allow for the formation of a complex between the probe, its primary target (CRBN), and any recruited neosubstrates.

The protein complexes bound to the biotinylated probe are then captured using streptavidin-coated beads.

After washing away non-specific binders, the enriched proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A competitive displacement experiment is often performed in parallel, where the cells or lysate are co-incubated with an excess of the original, unmodified this compound. Proteins that are specifically enriched in the probe-treated sample but not in the competed sample are considered high-confidence interactors. For example, studies with the thalidomide analog lenalidomide (B1683929) have successfully used a photo-affinity probe ("photolenalidomide") to capture known targets like CRBN and IKZF1 from multiple myeloma cells. scispace.com

Global Quantitative Proteomics

Global, or expression, proteomics provides an unbiased, quantitative assessment of changes in the entire proteome of cells upon treatment with a compound. This approach does not require chemical modification of the small molecule. Instead, it directly measures the downstream effect of the compound's activity—the degradation of its targets.

The workflow for a global proteomics experiment involves:

Culturing cells in the presence of this compound or a vehicle control (e.g., DMSO).

Harvesting the cells after a specific treatment duration, lysing them, and digesting the entire proteome into peptides.

Analyzing the peptide mixtures using quantitative mass spectrometry techniques such as Data-Independent Acquisition (DIA-MS). biorxiv.org

Bioinformatic analysis is then used to identify and quantify thousands of proteins, comparing their abundance between the treated and control samples.

Proteins that show a significant and reproducible decrease in abundance in the compound-treated samples are identified as potential neosubstrates. This method is powerful for discovering novel targets and understanding the selectivity of a degrader molecule. For instance, proteomic screens of various CRBN-binding molecular glues have identified a wide range of neosubstrates, many of which lack the previously assumed canonical degron motif. researchgate.netsubstack.com

Ubiquitinomics

To gain more direct evidence of the mechanism of action, a specialized proteomic technique called ubiquitinomics can be employed. This method focuses on identifying and quantifying proteins that have been modified with ubiquitin. Following trypsin digestion of proteins from treated and control cells, peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin are enriched using specific antibodies and then analyzed by LC-MS/MS. A significant increase in the ubiquitination of a specific protein upon treatment with this compound would provide strong evidence that it is a direct substrate of the CRBN-E3 ligase complex.

The combination of these mass spectrometry-based proteomic approaches provides a comprehensive platform for the identification and validation of the protein targets of this compound. The data generated from these experiments are crucial for understanding its mechanism of action, determining its selectivity, and identifying potential therapeutic applications.

Below are illustrative data tables representing the type of results obtained from such proteomic studies on analogous CRBN-recruiting molecules.

Table 1: Representative Data from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment

This table exemplifies potential high-confidence protein interactors of a hypothetical biotinylated this compound probe identified by AP-MS. The enrichment ratio indicates the relative abundance of the protein in the probe pulldown versus a competitive pulldown with the non-biotinylated compound.

Protein ID (UniProt)Gene NameProtein NameEnrichment Ratio (Probe/Competition)p-value
Q96SW2CRBNCereblon15.2<0.001
Q13126IKZF1Ikaros family zinc finger protein 18.7<0.001
Q9UKT9IKZF3Aiolos7.5<0.005
P62258GSPT1G1 to S phase transition protein 15.1<0.01
Q8N8D1SALL4Sal-like protein 44.8<0.01

Table 2: Representative Data from a Global Quantitative Proteomics Experiment

This table shows a selection of proteins that would be significantly downregulated in cells treated with this compound, as identified by a global quantitative proteomics experiment. The Log2 fold change represents the magnitude of the protein's depletion.

Protein ID (UniProt)Gene NameProtein NameLog2 Fold Change (Treated/Control)Adjusted p-value
Q13126IKZF1Ikaros family zinc finger protein 1-2.58<0.0001
Q9UKT9IKZF3Aiolos-2.41<0.0001
P62258GSPT1G1 to S phase transition protein 1-1.98<0.001
O00571ZFP91Zinc finger protein 91 homolog-1.55<0.005
Q9BQI7CSNK1A1Casein kinase I isoform alpha-1.23<0.01

Future Perspectives and Emerging Avenues in Phthalimidinoglutarimide C3 Oh Research

Rational Design of Next-Generation E3 Ligase Modulators

The development of next-generation E3 ligase modulators is moving beyond the initial discoveries in TPD, emphasizing a more rational and predictable design process. Phthalimidinoglutarimide-C3-OH, a derivative of the phthalimide (B116566) class of CRBN ligands, is central to this effort. nih.gov The core principle of these modulators, particularly PROTACs, is to form a stable ternary complex between the E3 ligase (recruited by the phthalimidinoglutarimide moiety), the target protein, and the PROTAC molecule itself. explorationpub.comnih.gov

Future design strategies focus on several key areas:

Linker Optimization: The "-C3-OH" component of the molecule is a simple, effective linker, but research is exploring more sophisticated linkers. The structure, length, and flexibility of the linker are critical determinants of ternary complex stability and degradation efficiency. explorationpub.comnih.gov Future designs will incorporate linkers that are not just passive spacers but active contributors to favorable protein-protein interactions within the ternary complex.

Enhanced Ligand Binding: While the phthalimidinoglutarimide core effectively binds to CRBN, next-generation modulators, often termed Cereblon E3 Ligase Modulators (CELMoDs), are being developed with enhanced binding affinity and the ability to induce degradation of a wider range of proteins, or "neosubstrates". nih.govbinasss.sa.crresearchgate.net These newer agents, such as iberdomide (B608038) and mezigdomide, build upon the foundational thalidomide (B1683933) structure to achieve greater potency. mdpi.com

Computational and AI-Driven Design: The "trial and error" approach to linker design is being replaced by computational methods. explorationpub.com Molecular docking, artificial intelligence (AI), and deep generative models are being used to predict optimal PROTAC structures, including the linker composition and attachment points, to accelerate the identification of potent and selective degraders. nih.govarxiv.org

Table 1: Comparison of E3 Ligase Ligand Classes for PROTAC Development

Ligand Class Common E3 Ligase Target Representative Ligands Key Characteristics
Phthalimides Cereblon (CRBN) Thalidomide, Lenalidomide (B1683929), Pomalidomide Well-established; extensive clinical experience; basis for CELMoDs. nih.govbinasss.sa.cr
VHL Ligands Von Hippel-Lindau (VHL) VH032, VH298 Potent and widely used in research; offers an alternative to CRBN-based systems. nih.gov
MDM2 Ligands MDM2 Nutlin-3a, RG7388 Can induce degradation of MDM2 itself or be used to target other proteins. explorationpub.com
cIAP1 Ligands cIAP1 Bestatin, LCL161 Exploit the inhibitor of apoptosis (IAP) family of E3 ligases.

Exploration of Novel Binding Partners and "Undruggable" Targets in Research

A major driving force in the development of technologies using this compound is the potential to target proteins previously considered "undruggable". nih.gov These targets often lack the well-defined enzymatic pockets that traditional small-molecule inhibitors require, and include transcription factors, scaffolding proteins, and other non-enzymatic proteins. nih.govresearchgate.netpromega.co.uk

PROTACs created using this building block circumvent the need for functional inhibition. Instead of blocking a protein's activity, they mark it for destruction by the cell's own ubiquitin-proteasome system. mdpi.com This opens up a vast new area of the proteome for therapeutic intervention. nih.gov

Key research avenues include:

Targeting Transcription Factors and Scaffolding Proteins: The successful degradation of the transcriptional coactivator BRD4 using the PROTAC dBET1, which incorporates a phthalimide moiety, demonstrated the power of this approach against challenging target classes. nih.gov

Addressing Oncogenic Drivers: Significant efforts are underway to develop degraders for notorious cancer-driving proteins like KRAS and IRAK3, which have proven difficult to drug with conventional inhibitors. arxiv.orgnih.gov

Discovering Neosubstrates: The binding of phthalimide-based modulators to CRBN can alter the ligase's natural substrate specificity, leading to the degradation of new proteins known as neosubstrates. binasss.sa.cr The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are the most well-known neosubstrates degraded in the presence of immunomodulatory drugs (IMiDs), and their degradation is key to the anti-myeloma activity of these agents. binasss.sa.crmdpi.com Understanding and predicting these novel interactions is a key goal for designing drugs with precise effects.

Table 2: Examples of "Undruggable" Targets Addressed by TPD

Target Protein Protein Class Associated Disease Area TPD Strategy Example
BRD4 Transcriptional Coactivator Cancer dBET1, a CRBN-based PROTAC, induces potent degradation. nih.gov
KRAS Small GTPase Cancer (various solid tumors) PROTACs are being developed to target specific KRAS mutants. nih.gov
IRAK3 Kinase (scaffold-like) Cancer, Immunology AI-driven design of PROTACs to degrade this "undruggable" ATP-binding site protein. arxiv.org
Tau Structural Protein Neurodegenerative Diseases PROTACs designed to clear pathological Tau aggregates. mdpi.com
ASK1 Kinase Metabolic Disease (MASH) Rational design of CRBN and VHL-based PROTACs to degrade ASK1. nih.gov

Integration with Systems Biology and Omics Approaches in Chemical Biology

To fully understand the impact of degraders built from this compound, researchers are increasingly turning to systems biology and "omics" technologies. nih.gov Rather than focusing on a single target, these approaches provide a global view of the molecular changes within a cell or organism following treatment. nih.govresearchgate.net This is crucial for validating the intended effect of a degrader and uncovering any unintended or off-target consequences. plos.org

The integration of these fields is transforming chemical biology research:

Chemoproteomics: This technique uses chemical probes, often in combination with mass spectrometry, to map the full spectrum of proteins that a compound interacts with in living cells. For PROTACs, proteomics is essential for confirming the dose-dependent degradation of the intended target while simultaneously searching for off-target degradation. mdpi.com

Genomics and Transcriptomics: These methods can reveal how the degradation of a target protein affects gene expression networks, helping to elucidate the downstream functional consequences and potential mechanisms of drug resistance.

Computational Systems Biology: Integrating large-scale omics datasets into computational models allows for the simulation of cellular responses to a degrader. researchgate.netcore.ac.uk This can help prioritize targets, predict drug efficacy, and understand complex biological feedback loops that may arise. nih.gov

Table 3: Application of Omics Technologies in Degrader Research

Omics Technology Primary Application in Chemical Biology Specific Insights for PROTACs
Proteomics Quantify global protein abundance. Verify on-target degradation; identify off-target effects; map changes in protein complexes. mdpi.com
Transcriptomics Measure global mRNA levels. Understand downstream effects on gene expression; identify compensatory pathways.
Metabolomics Profile small molecule metabolites. Assess the impact of protein degradation on cellular metabolism.
Chemogenomics Screen compound libraries against gene variants. Identify genetic determinants of sensitivity or resistance to a degrader. plos.org

Development of this compound for Chemical Probe Discovery

Beyond direct therapeutic development, this compound is an invaluable tool for creating chemical probes. A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein in biological systems, a cornerstone of target validation. opentargets.orgpromega.com.au

PROTACs made from this building block serve as a unique class of chemical probes that validate targets through degradation rather than inhibition. drugdiscoverychemistry.com This offers distinct advantages:

Assessing Non-Enzymatic Functions: For proteins with multiple functions (e.g., enzymatic and scaffolding), a traditional inhibitor might only block one activity. A degrader probe removes the entire protein, allowing researchers to study the consequences of the total loss of function. nih.gov

High Potency and Sustained Effect: Because PROTACs act catalytically, a single molecule can induce the degradation of multiple target proteins, often leading to a more profound and lasting biological effect than stoichiometric inhibitors. mdpi.com

Complementary to Genetic Methods: Chemical probes for degradation offer temporal control that genetic methods like CRISPR or RNAi may lack. The protein can be depleted rapidly upon addition of the probe and may recover after the probe is withdrawn, allowing for precise study of dynamic processes. opentargets.org

The development of well-characterized degrader probes, built from reliable components like this compound, is essential for exploring new biology and validating the next generation of drug targets. promega.com.aunih.gov

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